Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. . This compound, characterized by its nitro and carboxylate functional groups, is of interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The exact methods can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 5-methyl-6-amino-1H-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-nitro-1H-indazole-3-carboxylate: Similar structure but lacks the methyl group at the 5-position.
1H-indazole-3-carboxylate derivatives: Various derivatives with different substituents at the 1 and 3 positions.
Uniqueness
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate is unique due to the presence of both nitro and carboxylate groups, which contribute to its distinct chemical reactivity and potential biological activities. The methyl group at the 5-position further differentiates it from other indazole derivatives, potentially influencing its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-5-3-6-7(4-8(5)13(15)16)11-12-9(6)10(14)17-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
KKLTXVPOFWVXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.